ZK118182 Isopropyl ester

Ocular pharmacology Glaucoma research Prodrug design

ZK118182 isopropyl ester (CAS 154927-31-8) is a prodrug formulation of ZK118182, a synthetic prostaglandin (PG) analog designed to enhance corneal absorption for topical ocular applications. ZK118182 itself exhibits potent DP receptor agonist activity (EC50 = 16.5 nM) and high nanomolar affinity (Ki = 74 nM).

Molecular Formula C23H37ClO5
Molecular Weight 429.0 g/mol
Cat. No. B10768008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK118182 Isopropyl ester
Molecular FormulaC23H37ClO5
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl
InChIInChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6+,12-11?/t18-,19-,20-,21-,22-/m1/s1
InChIKeyQLJUNFBXIBNQOL-ZKQIHTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ZK118182 Isopropyl Ester: A Prodrug DP Receptor Agonist for Ocular Hypertension Research


ZK118182 isopropyl ester (CAS 154927-31-8) is a prodrug formulation of ZK118182, a synthetic prostaglandin (PG) analog designed to enhance corneal absorption for topical ocular applications. ZK118182 itself exhibits potent DP receptor agonist activity (EC50 = 16.5 nM) and high nanomolar affinity (Ki = 74 nM) . The isopropyl ester modification enables significantly improved corneal penetration compared to the free acid, positioning it as a specialized research tool for intraocular pressure (IOP) studies and DP receptor pharmacology [1]. The compound is primarily utilized in preclinical glaucoma research and ocular hypertension models .

ZK118182 Isopropyl Ester: Critical Prodrug Differentiation That Prevents Generic Substitution


Direct substitution of ZK118182 isopropyl ester with its free acid analog (ZK118182) or other DP-class prostaglandins is not pharmacologically equivalent due to fundamentally distinct ocular bioavailability profiles. While multiple DP agonists (e.g., ZK118182 free acid, BW245C, SQ27986) demonstrate comparable in vitro receptor affinity and potency, the isopropyl ester prodrug strategy confers a specific corneal penetration advantage that is absent in non-esterified analogs [1]. In vivo IOP-lowering efficacy in primate models reveals that the prodrug formulation achieves substantially greater therapeutic effect at equivalent or lower doses compared to the free acid, a difference attributable to enhanced ocular absorption rather than improved intrinsic receptor pharmacology . Furthermore, structurally related DP prodrugs such as AL-6598 (isopropyl ester of AL-6556) exhibit distinct potency, dosing requirements, and selectivity profiles, underscoring that even within the ester prodrug class, compounds are not interchangeable without quantitative performance validation [2].

ZK118182 Isopropyl Ester: Quantitative Comparative Evidence for Scientific Procurement Decisions


Enhanced Corneal Absorption and IOP-Lowering Efficacy Compared to ZK118182 Free Acid

ZK118182 isopropyl ester demonstrates significantly greater in vivo intraocular pressure (IOP) reduction compared to its free acid counterpart, ZK118182, at equivalent doses. This differential is attributable to the isopropyl ester prodrug modification designed to enhance corneal absorption [1].

Ocular pharmacology Glaucoma research Prodrug design

DP Receptor Agonist Potency Ranking Among DP-Class Prostanoids

In embryonic bovine tracheal (EBTr) fibroblast cAMP accumulation assays, ZK118182 (free acid) exhibits the highest functional potency among six DP-class agonists tested, demonstrating superior EC50 values compared to structurally related compounds including RS93520, SQ27986, ZK110841, BW245C, and the endogenous ligand PGD2 [1][2].

DP receptor pharmacology cAMP assay Receptor binding

DP Receptor Binding Affinity Comparison Across DP-Class Agonists

ZK118182 demonstrates nanomolar affinity for the human platelet DP receptor in competition binding assays. While SQ27986 exhibits the highest affinity among synthetic DP agonists tested, ZK118182 maintains a Ki value that is comparable to or better than other clinically relevant DP-class compounds [1].

Receptor binding Radioligand displacement DP receptor affinity

IOP-Lowering Efficacy Comparison with AL-6598, a Structurally Related DP Prodrug

ZK118182 isopropyl ester and AL-6598 (isopropyl ester prodrug of 13,14-dihydro-ZK118182) both reduce IOP in primate ocular hypertension models, but with distinct potency profiles. AL-6598 achieves a maximum 53% IOP reduction in ocular hypertensive monkeys at a 1 µg dose using twice-daily dosing [1]. The ZK118182 isopropyl ester achieves 46% IOP reduction in normotensive monkeys at a substantially lower single dose of 0.03 µg, suggesting potential potency differences between these structurally related DP prodrugs, though head-to-head studies under identical conditions are not available .

Ocular hypertension Glaucoma model Prodrug comparison

EP2 Receptor Partial Agonist Activity Differentiating ZK118182 from Other DP Agonists

Unlike several other DP-class agonists that show minimal activity at non-DP prostanoid receptors, ZK110841 and ZK118182 exhibit partial agonist activity at the adenylyl cyclase-coupled EP2 receptor in human nonpigmented ciliary epithelial cells. This cross-receptor activity is a distinguishing pharmacological feature not observed with other tested DP agonists [1].

EP2 receptor Receptor selectivity Partial agonism

Comparative Toxicological Profile: Histamine Release and Airway Hyperresponsiveness

In comparative toxicological studies using mouse bone marrow-derived mast cells (BMMCs), ZK118182 (free acid) induces measurable histamine release, whereas the endogenous cyclopentenone prostaglandin Δ12-PGJ3 does not. In vivo, ZK118182 treatment results in higher airways hyperresponsiveness compared to Δ12-PGJ3 and PBS control [1].

Toxicology Hypersensitivity Mast cell degranulation

ZK118182 Isopropyl Ester: Validated Research Applications Based on Quantitative Evidence


Topical Ocular Hypertension and Glaucoma Research in Primate Models

ZK118182 isopropyl ester is optimally suited for in vivo studies of IOP reduction in normotensive or ocular hypertensive primate models where topical corneal delivery is required. The prodrug formulation achieves 46% IOP reduction in monkeys at 0.03 µg within 2 hours, demonstrating superior ocular bioavailability compared to the free acid [1]. Researchers investigating DP receptor-mediated aqueous humor dynamics and uveoscleral outflow mechanisms should prioritize this compound for its validated in vivo efficacy and prodrug-enhanced corneal penetration [2].

DP Receptor Pharmacological Profiling in Cell-Based cAMP Assays

For in vitro characterization of DP receptor signaling pathways using cAMP accumulation as the functional readout, the ZK118182 pharmacophore (active moiety of the isopropyl ester) provides the highest functional potency among commercially available DP-class agonists with an EC50 of 18 ± 6 nM in EBTr fibroblast assays [1]. This 5.4-fold potency advantage over the endogenous ligand PGD2 (EC50 = 98 nM) enables robust signal generation at lower compound concentrations, conserving valuable research material and minimizing potential off-target effects in cell-based screening campaigns [2].

Comparative DP Agonist Studies Requiring Defined Affinity Parameters

ZK118182 isopropyl ester (via its active ZK118182 moiety) is appropriate for receptor binding studies where intermediate DP receptor affinity is desired. With a Ki of 50 ± 9 nM, it occupies a middle position in the DP agonist affinity spectrum—lower affinity than SQ27986 (Ki = 10 nM) but higher than the natural ligand PGD2 (Ki = 80 nM) [1]. This defined affinity profile enables researchers to select ZK118182 for studies requiring moderate DP receptor occupancy or for competitive binding experiments where a range of affinity values is needed across multiple test compounds [2].

Studies Requiring Combined DP/EP2 Receptor Activity

Investigators studying dual DP/EP2 receptor pharmacology should consider ZK118182 isopropyl ester for its unique partial agonist activity at EP2 receptors in human ocular ciliary epithelial cells, a property not shared by other major DP-class agonists such as BW245C, RS93520, or SQ27986 [1]. This cross-receptor activity may be particularly relevant for research examining the interplay between DP and EP2 signaling pathways in ocular tissues or for studies seeking to recapitulate a broader prostanoid receptor activation profile with a single compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK118182 Isopropyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.